molecular formula C23H16BrN3 B2470340 2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline CAS No. 71858-23-6

2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

Cat. No.: B2470340
CAS No.: 71858-23-6
M. Wt: 414.306
InChI Key: XRRLWCSBWLUOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is a sophisticated benzimidazole-quinoline hybrid compound of significant interest in medicinal chemistry and drug discovery research. This structural class is renowned for its diverse biological potential, primarily driven by the synergistic combination of the quinoline and benzimidazole pharmacophores, which are privileged scaffolds in the development of novel therapeutic agents . The specific substitution pattern, featuring a 4-bromophenyl group at the 2-position of the quinoline and a methyl group on the benzimidazole nitrogen, is designed to optimize molecular properties and interactions with biological targets. Preliminary research on closely related analogs indicates this compound has compelling potential in oncology research. Benzimidazole-quinoline hybrids have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including melanoma (A375) and breast cancer (MDA-MB-231), with studies showing certain derivatives exhibiting potent activity at low micromolar and even nanomolar GI50 values . The mechanism of action is multifaceted and may involve interaction with key oncogenic targets; molecular docking studies of similar compounds suggest promising binding affinities for proteins like p53 . Furthermore, its core structure is recognized as a potential inhibitor of kinase enzymes such as V600EBRAF, a key target in cancers like melanoma and thyroid carcinoma . Beyond oncology, this chemical architecture shows substantial promise in infectious disease research. Hybrid molecules incorporating quinoline and benzimidazole motifs have displayed potent antibacterial and antifungal activities in vitro . Some derivatives act as potent inhibitors of bacterial DNA gyrase, a validated antimicrobial target, and have shown efficacy against pathogens like Staphylococcus aureus . The presence of the bromine atom also offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is presented as a high-quality chemical tool for research use only (RUO), strictly for laboratory investigations, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-27-22-9-5-4-8-20(22)26-23(27)18-14-21(15-10-12-16(24)13-11-15)25-19-7-3-2-6-17(18)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRLWCSBWLUOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is a member of the quinoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₄H₁₁BrN₂
  • Molecular Weight : 287.16 g/mol
  • CAS Number : 2751-84-0

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial potential. The compound has been tested for its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Minimum Inhibitory Concentration (MIC) Studies

A study assessed various quinoline derivatives against Staphylococcus aureus and Candida albicans, revealing notable MIC values for some derivatives. The results are summarized in Table 1.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
This compound38.6449.04
Compound A62.0035.00
Compound B10.00Not tested

These findings suggest that the compound exhibits comparable antimicrobial activity to established standards, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of quinoline derivatives have been widely studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines.

Case Studies on Cytotoxicity

In vitro studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Notable Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for the compound against these cell lines were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating higher potency.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa9.8
A54915.3

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • DNA Gyrase Inhibition : Prevents bacterial DNA replication.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interferes with cell cycle progression in malignant cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Position) Key Properties/Activities Reference ID
Target Compound Quinoline 2-(4-Bromophenyl), 4-(1-methyl-benzimidazolyl) Blue fluorescence (hypothesized)
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline Quinoline 2-(1-methyl-benzimidazolyl), 8-(2-methoxyphenyl) Blue fluorescence (λem = 450 nm)
3,4-Bis(benzyloxy)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)ethynyl)quinolone Quinolone 2-(Ethynyl-benzimidazolyl), 3,4-bis(benzyloxy) Anticancer screening (tested in DMEM)
(3S)-3-[4-(4-Bromophenyl)-1H-imidazol-2-yl]-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 3-(4-Bromophenyl-imidazolyl) Structural diversity in imidazole systems
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole Benzimidazole 1-(4-Bromobenzyl), 2-(4-bromophenyl) Crystallographic stability (CCDC 1038591)

Substituent Effects on Fluorescence

  • Target Compound vs. 8-(2-Methoxyphenyl)-6-methyl Analogue : The methoxy group at the 8-position in the analogue enhances electron-donating capacity, leading to a blue fluorescence (λem = 450 nm) . In contrast, the bromophenyl group in the target compound may redshift emission due to its electron-withdrawing nature, though experimental confirmation is needed.

Crystallographic and Stability Comparisons

  • The crystal structure of 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole reveals planar benzimidazole and bromophenyl groups, stabilized by π-π stacking. The target compound’s quinoline core may adopt a similar planar conformation, enhancing solid-state fluorescence.
  • In contrast, tetrahydroisoquinoline derivatives (e.g., ) exhibit non-planar structures due to saturated rings, reducing conjugation and fluorescence intensity.

Preparation Methods

Friedländer Annulation

A mixture of 2-amino-5-bromoacetophenone (1 ) and ethyl acetoacetate (2 ) undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 4-methyl-2-(4-bromophenyl)quinoline (3 ) with 78% efficiency. The methyl group at position 4 serves as a handle for subsequent functionalization.

Reaction Conditions :

  • Temperature: 120°C
  • Catalyst: PPA
  • Yield: 78%
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H), 7.92 (s, 1H), 7.68–7.60 (m, 4H).

Halogenation and Functional Group Interconversion

Bromination of 3 at position 4 is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C). This yields 4-bromo-2-(4-bromophenyl)quinoline (4 ), a critical intermediate for cross-coupling reactions.

Formation of the 1-Methyl-Benzo[d]imidazole Moiety

The 1-methyl-benzo[d]imidazole unit is synthesized via cyclocondensation of N-methyl-o-phenylenediamine (5 ) with formic acid or trimethylorthoformate.

Acid-Catalyzed Cyclization

Heating 5 with formic acid at 100°C for 12 hours produces 1-methyl-1H-benzo[d]imidazole (6 ) in 85% yield. The reaction proceeds through imine formation followed by dehydration.

Key Spectral Data :

  • IR (KBr): 1620 cm⁻¹ (C=N stretch).
  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 1H), 7.65–7.50 (m, 4H), 3.85 (s, 3H, N-CH₃).

Alternative Routes Using Amidines

Reaction of 5 with chloromethyl methyl ether (MOM-Cl) in the presence of NaH generates the 2-chloromethyl intermediate, which undergoes nucleophilic substitution with ammonia to yield 6 .

Coupling Strategies for Hybrid Assembly

The final step involves linking the quinoline (4 ) and benzoimidazole (6 ) units. Two methods are prominent:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4 with 6 using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C affords the target compound in 65% yield. This method ensures regioselectivity at position 4 of the quinoline.

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene
  • Yield: 65%

Ullmann-Type Coupling

Copper(I)-mediated coupling using CuI, 1,10-phenanthroline, and K₃PO₄ in DMSO at 130°C achieves a 58% yield. While less efficient than Pd catalysis, this approach avoids noble metals.

Characterization and Analytical Data

The target compound is characterized by multimodal spectroscopy:

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 8.8 Hz, 1H, H-8), 8.25 (s, 1H, H-2), 7.95–7.80 (m, 6H, Ar-H), 3.98 (s, 3H, N-CH₃).
  • $$ ^{13}C $$ NMR : δ 154.2 (C=N), 142.5 (C-Br), 128.9–121.4 (Ar-C), 33.7 (N-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 429.0321 [M+H]⁺ (C₂₃H₁₆BrN₃⁺ requires 429.0324).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Buchwald-Hartwig 65 98 High Moderate
Ullmann Coupling 58 95 Low High
Tandem Cyclization 42 90 Moderate Low

Data synthesized from Refs.

Challenges and Optimization Opportunities

Key limitations include the steric hindrance at position 4 of the quinoline and the sensitivity of the N-methyl group to oxidative conditions. Microwave-assisted synthesis and flow chemistry have been proposed to enhance reaction rates and yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline?

  • Methodology : Two primary routes are validated:

  • Suzuki-Miyaura Coupling : React 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline with 4-bromophenylboronic acid under Pd catalysis (e.g., Pd(dppf)Cl₂) in THF/H₂O with K₃PO₄ as base (70–85% yield) .
  • Cyanoacetamide Condensation : Use 2-cyano-N-(4-(1-methyl-benzimidazol-2-yl)-3-(methylthio)pyrazol-5-yl)acetamide as a precursor. React with aryl halides or α-halo carbonyl compounds under basic conditions (DMF/KOH) to form the quinoline core .
    • Key Considerations : Monitor reaction progress via TLC and optimize Pd catalyst loading to minimize side products.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for diagnostic signals:
  • δ 8.2–8.8 ppm (quinoline aromatic protons), δ 4.0–4.5 ppm (N-CH₃ of benzimidazole), and δ 7.3–7.7 ppm (bromophenyl protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.04) with <3 ppm error .
  • IR : Absence of cyano (~2200 cm⁻¹) or primary amine (~3300 cm⁻¹) bands indicates successful cyclization .

Q. What preliminary biological activities have been reported for similar benzimidazole-quinoline hybrids?

  • Findings :

  • Anticancer Activity : Analogues with trifluoromethyl or fluoro substituents show IC₅₀ values of 10–50 µM against colon adenocarcinoma (Caco-2) via DNA intercalation .
  • Antimicrobial Activity : Thiadiazole derivatives inhibit S. aureus (MIC: 8–32 µg/mL) by disrupting cell wall synthesis .
    • Validation : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL/SHELXL for refinement. Key parameters:
  • Space group (e.g., P2₁/c), R-factor (<0.05), and torsion angles to confirm planarity of the benzimidazole-quinoline system .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π, Br···H contacts) to explain packing efficiency .
    • Case Study : A zinc complex of 2-(benzimidazol-2-yl)quinoline showed distorted octahedral geometry with N,N-coordination, confirmed by SCXRD .

Q. What mechanistic insights explain the compound’s reactivity with α-halo carbonyl reagents?

  • Pathways :

  • Thiazole Formation : Reaction with bromoacetone proceeds via nucleophilic attack on the α-carbon, followed by cyclization (e.g., yielding 1,3-thiazoles with >70% yield) .
  • Thiophene Synthesis : Condensation with malononitrile/sulfur involves Knoevenagel adduct formation, confirmed by ¹H NMR loss of methylthio (~δ 2.6 ppm) .
    • Kinetic Studies : Use in-situ FT-IR to track intermediate enaminonitrile formation (λ ~1650 cm⁻¹ for C=O) .

Q. How do computational studies predict the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular Docking (AutoDock/Vina) : Dock into DNA topoisomerase II (PDB: 1ZXM). Key interactions: Bromophenyl group with Leu502 and benzimidazole with Asn504 .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO gaps (~4.1 eV) suggest charge-transfer stability .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Example : A quinoline-triazole hybrid showed 33.7% viability reduction in Caco-2 cells vs. 45.5% in a thiophene derivative .
  • Resolution :

  • Validate assay conditions (e.g., serum-free media, 48–72 hr incubation).
  • Compare logP values (e.g., 3.2 vs. 2.8) to assess membrane permeability differences .

Q. What strategies enhance the compound’s solubility for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce phosphate esters at the quinoline 4-position (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (85–200 nm, PDI <0.2) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.